molecular formula C12H20N2O B7575598 N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine

N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine

Cat. No.: B7575598
M. Wt: 208.30 g/mol
InChI Key: ZBFKOSPIFIQGMO-UHFFFAOYSA-N
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Description

N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine is an organic compound with the molecular formula C12H21N3O It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with propane-1,3-diamine and 2-methoxyphenyl ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1,3-propanediamine: A similar compound with a methyl group instead of the 2-methoxyphenyl group.

    N-(2-aminoethyl)-1,3-propanediamine: Another related compound with an aminoethyl group.

Uniqueness

N’-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(14-9-5-8-13)11-6-3-4-7-12(11)15-2/h3-4,6-7,10,14H,5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFKOSPIFIQGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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